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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (Cyclobutylmethyl)(methyl)amine

For researchers, scientists, and professionals in drug development, a thorough understanding

of the analytical characterization of small molecules is paramount. This guide provides a

detailed overview of the spectroscopic data for (Cyclobutylmethyl)(methyl)amine (CAS:

67579-87-7), a secondary amine with a cyclobutyl moiety. The information presented herein is

crucial for its identification, purity assessment, and structural elucidation.

Molecular Structure and Properties
(Cyclobutylmethyl)(methyl)amine, with the molecular formula C₆H₁₃N, has a molecular

weight of 99.17 g/mol .[1][2] Its structure consists of a cyclobutane ring attached to a

methylaminomethyl group.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (Cyclobutylmethyl)
(methyl)amine.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule. The expected signals for (Cyclobutylmethyl)(methyl)amine
are detailed in the table below. Data is often recorded on spectrometers like a Bruker 300 MHz

or 400 MHz Avance.[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.4 - 2.6 Multiplet 1H CH (methine)

~ 2.3 Singlet 3H N-CH₃ (methyl)

~ 2.2 Doublet 2H N-CH₂ (methylene)

~ 1.7 - 2.0 Multiplet 4H Cyclobutyl CH₂

~ 1.5 - 1.7 Multiplet 2H Cyclobutyl CH₂

Note: The N-H proton signal is often broad and may not be clearly observed or could exchange

with deuterated solvents.[4]

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the

number and types of carbon atoms.

Chemical Shift (δ) ppm Assignment

~ 60 - 65 N-CH₂

~ 35 - 40 N-CH₃

~ 30 - 35 CH (methine)

~ 25 - 30 Cyclobutyl CH₂

~ 18 - 22 Cyclobutyl CH₂

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups present in a molecule. The characteristic

absorption bands for (Cyclobutylmethyl)(methyl)amine are listed below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 (broad) N-H Stretch Secondary Amine

2975 - 2850 C-H Stretch Alkane (Cyclobutyl & Methyl)

1470 - 1440 C-H Bend Alkane

1250 - 1020 C-N Stretch Aliphatic Amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The expected major peaks in the electron ionization (EI) mass spectrum are shown

below.

m/z Ion Fragmentation

99 [M]⁺ Molecular Ion

84 [M - CH₃]⁺ Loss of a methyl group

57 [C₄H₉]⁺ Cyclobutyl fragment

44 [CH₃NHCH₂]⁺ Alpha-cleavage

Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on standardized experimental

procedures.

NMR Spectroscopy
Sample Preparation: A sample of (Cyclobutylmethyl)(methyl)amine (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Tetramethylsilane (TMS)

is often used as an internal standard with a chemical shift of 0.0 ppm.[4][5]

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer at ambient temperature.[3] For ¹H NMR, standard parameters include a sufficient
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number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (Cyclobutylmethyl)(methyl)amine, a thin film is

prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is taken first and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS) for separation from any impurities.[3]

Data Acquisition: In an electron ionization (EI) mass spectrometer, the sample is bombarded

with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z)

and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (Cyclobutylmethyl)(methyl)amine.
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Caption: Workflow for the spectroscopic analysis of (Cyclobutylmethyl)(methyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of (Cyclobutylmethyl)
(methyl)amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357597#spectroscopic-data-of-cyclobutylmethyl-
methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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